2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol
Overview
Description
2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol is an organic compound that features a furan ring, a benzyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol typically involves the reaction of 2-furylmethylamine with 2-methylbenzyl chloride in the presence of a base, followed by the addition of ethylene oxide. The reaction conditions generally include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon can also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 2-[(2-furylmethyl)(2-methylbenzyl)amino]acetone
Reduction: 2-[(tetrahydrofurylmethyl)(2-methylbenzyl)amino]ethanol
Substitution: N-alkyl or N-acyl derivatives of this compound
Scientific Research Applications
2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and amino group allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-furylmethyl)(2-methylbenzyl)amino]acetone
- 2-[(tetrahydrofurylmethyl)(2-methylbenzyl)amino]ethanol
- N-alkyl or N-acyl derivatives of 2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol
Uniqueness
This compound is unique due to its combination of a furan ring, a benzyl group, and an ethanolamine moiety. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
IUPAC Name |
2-[furan-2-ylmethyl-[(2-methylphenyl)methyl]amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-13-5-2-3-6-14(13)11-16(8-9-17)12-15-7-4-10-18-15/h2-7,10,17H,8-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVINFYMFJLDLRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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